molecular formula C10H16O B2702838 4-Cyclobutylcyclohexan-1-one CAS No. 1427521-91-2

4-Cyclobutylcyclohexan-1-one

Cat. No.: B2702838
CAS No.: 1427521-91-2
M. Wt: 152.237
InChI Key: SVTUWKOIFTTYHI-UHFFFAOYSA-N
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Description

4-Cyclobutylcyclohexan-1-one is a specialized organic compound primarily utilized as a building block in synthetic chemistry. This structural motif introduces unique steric and electronic properties, making it valuable for applications in drug discovery and materials science. It is commercially available through CymitQuimica, with pricing tiers for 50 mg (€717.00) and 500 mg (€2,024.00) quantities .

Properties

IUPAC Name

4-cyclobutylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUWKOIFTTYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of cyclohexanone derivatives in the presence of cyclobutyl halides. The reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclobutyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

4-Cyclobutylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyclobutylcyclohexan-1-one with structurally analogous cyclohexanone derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions Applications
This compound Not provided ~C₁₀H₁₅O* ~151.22* Cyclobutyl Not specified Synthetic building block
4-Octylcyclohexan-1-one 6814-19-3 C₁₄H₂₆O 210.36 Octyl chain 2–8°C Research intermediates
trans-4'-Pentylbi(cyclohexan)-4-one 84868-02-0 C₁₇H₃₀O 250.40 Bicyclic + pentyl Not specified High-purity synthesis (98% concentration)
4-Methylcyclohexanone 589-92-4 C₇H₁₂O 112.17 Methyl Not specified Industrial solvent, precursor
4-(Dimethylamino)-4-phenylcyclohexan-1-one 65619-20-7 C₁₄H₁₉NO 217.31 Dimethylamino-phenyl -20°C Pharmacological research (DMSO-soluble)

*Inferred values based on structural analysis.

Detailed Research Findings

Substituent Effects on Physicochemical Properties

  • Cyclobutyl Group : The cyclobutyl substituent in this compound introduces significant ring strain compared to linear alkyl chains (e.g., octyl or pentyl). This strain may enhance reactivity in ring-opening or functionalization reactions, though specific data are lacking .
  • Alkyl Chains : Longer chains, as in 4-Octylcyclohexan-1-one, increase hydrophobicity and molecular weight, necessitating low-temperature storage (2–8°C) to maintain stability .
  • Aromatic and Amino Groups: The dimethylamino-phenyl group in 4-(Dimethylamino)-4-phenylcyclohexan-1-one confers polarity and hydrogen-bonding capacity, enabling solubility in DMSO. This makes it suitable for biological assays requiring aqueous-organic compatibility .
  • Bicyclic Systems : trans-4'-Pentylbi(cyclohexan)-4-one’s bicyclic structure enhances steric bulk and thermal stability, favoring its use in high-purity synthetic workflows .

Stability and Reactivity Trends

  • Methyl-substituted derivatives like 4-Methylcyclohexanone are more volatile and widely used as industrial solvents due to lower molecular weight .

Notes

Data Gaps : Critical parameters for this compound, such as exact molecular weight, melting/boiling points, and hazard classifications, are unavailable in the provided evidence.

Research Limitations : Many compounds, including this compound, are marked "for research use only" and lack validation for medical applications .

Biological Activity

4-Cyclobutylcyclohexan-1-one is a cyclic ketone that has garnered interest in various fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential toxicity.

Pharmacological Effects

The biological activity of this compound has been explored through various studies, revealing several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation was particularly noted in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.

Understanding how this compound interacts at the molecular level is essential for its application in drug development. The mechanisms identified include:

  • Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could potentially lead to altered drug metabolism or enhanced efficacy of co-administered drugs.
  • Receptor Modulation : The compound appears to interact with various receptors, including those involved in neurotransmission. Preliminary data suggest that it may modulate GABAergic and dopaminergic systems, which are critical in mood regulation and neurological disorders.

Toxicity Profile

Evaluating the safety profile of this compound is paramount for its therapeutic use. Current findings indicate:

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInhibits proliferation in MCF-7 and A549 cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor ModulationModulates GABAergic and dopaminergic receptors
Acute ToxicityLethargy and respiratory distress at high doses

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell growth with significant apoptosis induction observed through flow cytometry analysis.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties, where disk diffusion methods were employed to assess its effectiveness against various pathogens, showing promising results comparable to conventional antibiotics.

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